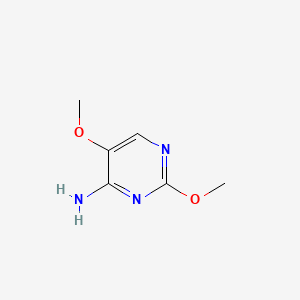

2,5-Dimethoxypyrimidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69792. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJPOIGPYBYDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290583 | |

| Record name | 2,5-Dimethoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-17-4 | |

| Record name | 2,5-Dimethoxy-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinamine, 2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6960-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinamine, 2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethoxypyrimidin-4-amine (CAS 6960-17-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2,5-Dimethoxypyrimidin-4-amine (CAS 6960-17-4), a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research.

Core Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] It is classified as a pharmaceutical intermediate, suggesting its role as a building block in the synthesis of more complex, biologically active molecules.[1] Key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| CAS Number | 6960-17-4 | [2] |

| Molecular Formula | C₆H₉N₃O₂ | [1][2] |

| Molecular Weight | 155.15 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 180-181 °C (in water) | [3] |

| Boiling Point (Predicted) | 316.2 ± 45.0 °C | [3] |

| Density (Predicted) | 1.229 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 5.06 ± 0.10 | [3] |

| Purity | ≥98% | [2] |

| Storage | 4°C, protect from light, stored under nitrogen | [2] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, spectral data for the closely related isomer, 2-Amino-4,6-dimethoxypyrimidine (CAS 36315-01-2), can provide valuable insights into the expected spectral characteristics.

Note: The following data is for the isomer 2-Amino-4,6-dimethoxypyrimidine and should be used for reference purposes only.

-

¹H NMR (300 MHz, DMSO-d₆): Spectral data for this isomer is available and can be accessed through chemical databases.[4]

-

¹³C NMR: Available from various suppliers and databases.[5]

-

FT-IR and Mass Spectrometry: Data for 2-Amino-4,6-dimethoxypyrimidine is available and can be used as a reference for identifying key functional group vibrations and fragmentation patterns.[5]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, general methods for the synthesis of substituted aminopyrimidines are well-established. A plausible synthetic approach can be inferred from patents and literature on related compounds. One common method involves the cyclization of a suitable precursor followed by methylation.[6]

A general experimental protocol for the synthesis of a related compound, 4-amino-2,6-dimethoxypyrimidine, is described in a patent and involves a two-step process of cyclization and methylation, which may be adaptable for the synthesis of the target compound.[6]

Logical Workflow for a Potential Synthesis:

Caption: A potential synthetic workflow for this compound.

Biological Activity and Drug Development Applications

The biological activity of this compound itself is not extensively documented. However, the aminopyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of aminopyrimidines have shown a wide range of therapeutic potential, including as:

-

Antitumor Agents: Many pyrimidine derivatives are investigated for their anticancer properties. For instance, certain 2,4-diaminopyrimidine derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs) for the treatment of ALK-addicted cancers.[7]

-

Kinase Inhibitors: The pyrimidine core is a common feature in kinase inhibitors, which are a major class of cancer therapeutics. Novel 2,4-diaminopyrimidine derivatives have been evaluated as potent antitumor agents.[8]

-

Antimicrobial Agents: The development of novel antimicrobial agents is crucial, and aminopyrimidine derivatives have been explored for their potential in this area.[9]

The presence of the 2,5-dimethoxy substitution pattern may influence the compound's metabolic stability and interaction with biological targets. Further research is needed to elucidate the specific biological profile of this compound.

Drug Discovery Workflow:

The general workflow for investigating a compound like this compound in a drug discovery context is outlined below.

Caption: A generalized workflow for drug discovery and development.

Signaling Pathway Involvement

Specific signaling pathways modulated by this compound have not been identified in the available literature. However, given that many aminopyrimidine derivatives function as kinase inhibitors, it is plausible that this compound or its derivatives could interact with various signaling pathways crucial for cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway. Further research, including kinase profiling and cell-based assays, would be necessary to determine its specific molecular targets and effects on cellular signaling.

Note on Signaling Pathways: The diagram below represents a generalized cell signaling cascade that is often targeted by kinase inhibitors. It is for illustrative purposes only and does not represent a known pathway for this compound.

Caption: A generalized kinase signaling pathway.

Conclusion

This compound is a promising chemical entity for further investigation in the field of drug discovery. Its structural similarity to known bioactive molecules, particularly kinase inhibitors, suggests potential for the development of novel therapeutics. This guide provides a foundational understanding of its properties, and it is anticipated that future research will further elucidate its synthetic pathways, biological activities, and therapeutic potential. Researchers are encouraged to use this information as a starting point for their own investigations into this and related compounds.

References

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,5-diMethoxy-4-PyriMidinaMine CAS#: 6960-17-4 [m.chemicalbook.com]

- 4. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 7. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 4-氨基-2,6-二甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

Physicochemical properties of 2,5-Dimethoxypyrimidin-4-amine

An In-depth Technical Guide on the Physicochemical Properties of 2,5-Dimethoxypyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its chemical identity, physical characteristics, and predicted properties. Key experimental protocols for determining these properties are outlined, accompanied by workflow visualizations. Furthermore, the potential biological context and relevant signaling pathways are discussed based on the activities of structurally similar compounds. All quantitative data is presented in structured tables for clarity and ease of comparison.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental core in various biologically active molecules, including nucleic acids and numerous therapeutic agents. The substitutents on the pyrimidine ring, in this case, two methoxy groups and an amine group, significantly influence the molecule's physicochemical properties such as solubility, lipophilicity, and acid-base characteristics. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets. This guide synthesizes available data to serve as a foundational resource for further research and development involving this compound.

Chemical Identity

A clear identification of a chemical compound is the first step in its scientific evaluation. This section provides the fundamental identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Amino-2,5-dimethoxypyrimidine, 4-Pyrimidinamine, 2,5-dimethoxy- |

| CAS Number | 6960-17-4[1][2][3] |

| Molecular Formula | C6H9N3O2[1][3] |

| Molecular Weight | 155.15 g/mol [1][2][3] |

| Canonical SMILES | COC1=CN=C(N=C1N)OC |

| InChI Key | XOJPOIGPYBYDJF-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of a compound are essential for predicting its behavior in both chemical and biological systems. The following table summarizes the known and predicted properties of this compound.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder[1][3] | Experimental |

| Melting Point | 180-181 °C[1][3] | Experimental |

| Boiling Point | 316.2 ± 45.0 °C[3] | Predicted |

| Density | 1.229 ± 0.06 g/cm³ (at 20°C)[1][3] | Predicted |

| pKa | 5.06 ± 0.10[3] | Predicted |

| LogP (XLogP3) | 0.1[1] | Computed |

| Topological Polar Surface Area (TPSA) | 70.3 Ų[1] | Computed |

| Hydrogen Bond Donor Count | 1[1][2] | Computed |

| Hydrogen Bond Acceptor Count | 5[1][2] | Computed |

| Rotatable Bond Count | 2[1][2] | Computed |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties. These are generalized protocols that serve as a starting point for laboratory investigation.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a substance's purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Thomas-Hoover or digital equivalent).

-

Heating: The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (180 °C).

-

Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical property for drug delivery and formulation.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a known volume of water (or a co-solvent if solubility is low).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Biological Context and Potential Signaling Pathways

While specific biological activity for this compound is not extensively documented in the public domain, the aminopyrimidine scaffold is a well-known pharmacophore. Compounds with similar structures, such as certain diaminopyrimidines and pyridopyrimidines, are known to act as inhibitors of dihydrofolate reductase (DHFR).[4] DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids.

Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This mechanism is the basis for the action of several anticancer and antimicrobial drugs. For example, the lipophilic diaminopyridopyrimidine BW 301U is a potent inhibitor of DHFR and mammalian cell growth.[4] Given its structural features, it is plausible that this compound could be investigated for similar biological activities.

Conclusion

This guide has consolidated the available physicochemical data for this compound, presenting it in a structured and accessible format for scientific professionals. The provided experimental protocols and workflow diagrams offer a practical basis for the laboratory characterization of this compound. While its specific biological role is yet to be fully elucidated, its structural similarity to known enzyme inhibitors, particularly in the folate pathway, suggests a promising avenue for future pharmacological investigation. The information compiled herein serves as a valuable technical resource to support and guide such research endeavors.

References

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,5-diMethoxy-4-PyriMidinaMine CAS#: 6960-17-4 [chemicalbook.com]

- 4. Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 2,5-Dimethoxypyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2,5-dimethoxypyrimidin-4-amine. Due to a notable scarcity of detailed experimental data for this specific isomer in peer-reviewed literature, this document presents a compilation of available physical and predicted spectral data. To offer a practical framework for researchers, this guide also includes detailed experimental protocols and spectroscopic data for the closely related and well-characterized isomers, 2-amino-4,6-dimethoxypyrimidine and 4-amino-2,6-dimethoxypyrimidine. Furthermore, a generalized workflow for the structural elucidation of pyrimidine derivatives is outlined, providing a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules. The precise structural determination of these compounds is paramount for understanding their structure-activity relationships (SAR), mechanism of action, and metabolic fate. This compound is one such derivative, and its structural elucidation relies on a combination of synthetic chemistry and modern analytical techniques.

This guide addresses the structural characterization of this compound, acknowledging the current limitations in publicly available experimental data. By providing a comparative analysis with its isomers, this document aims to equip researchers with the necessary tools to confidently identify and characterize aminodimethoxypyrimidine derivatives.

Physicochemical Properties

Basic physicochemical information for this compound is available from commercial supplier databases.

| Property | Value | Source |

| CAS Number | 6960-17-4 | ECHEMI[1], ChemScene[2] |

| Molecular Formula | C₆H₉N₃O₂ | ECHEMI[1], ChemScene[2] |

| Molecular Weight | 155.15 g/mol | ECHEMI[1], ChemScene[2] |

| Appearance | White to light yellow crystalline powder | ECHEMI[1] |

| Melting Point | 180-181 °C (in water) | ECHEMI[1] |

| Density (Predicted) | 1.229 ± 0.06 g/cm³ | ECHEMI[1] |

Synthetic Approaches: A General Overview

A plausible, though not experimentally verified, synthetic route could involve:

-

Ring formation: Condensation of a suitable three-carbon precursor with urea or guanidine to form the pyrimidine ring with hydroxyl groups.

-

Chlorination: Conversion of the hydroxyl groups to chloro groups using a chlorinating agent like phosphorus oxychloride.

-

Methoxylation: Substitution of the chloro groups with methoxy groups using sodium methoxide.

-

Amination: Introduction of the amino group.

It is crucial to note that the regioselectivity of these reactions would need to be carefully controlled to obtain the desired 2,5-dimethoxy-4-amino substitution pattern.

Workflow for Structural Elucidation

The structural confirmation of a synthesized pyrimidine derivative like this compound follows a logical workflow involving multiple analytical techniques.

Caption: General workflow for the synthesis and structural elucidation of an organic compound.

Spectroscopic Data and Analysis

Mass Spectrometry (MS)

Mass spectrometry is a critical first step in structural elucidation, providing the molecular weight of the compound and information about its fragmentation pattern.

Predicted Mass Spectrometry Data for this compound

While experimental mass spectra are not available in the literature, predicted data can be a useful guide.

| Adduct | Predicted m/z |

| [M+H]⁺ | 156.07675 |

| [M+Na]⁺ | 178.05869 |

| [M-H]⁻ | 154.06219 |

| [M]⁺ | 155.06892 |

Data sourced from PubChemLite.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions to gain insights into the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Expected ¹H and ¹³C NMR Spectral Features for this compound:

-

¹H NMR:

-

A singlet for the proton on the pyrimidine ring.

-

Two distinct singlets for the two methoxy groups.

-

A broad singlet for the amine protons.

-

-

¹³C NMR:

-

Four signals for the carbon atoms of the pyrimidine ring.

-

Two distinct signals for the carbons of the two methoxy groups.

-

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns (if any).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Acquisition (for complex structures or confirmation):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (aromatic/aliphatic) | 2850 - 3100 |

| C=N and C=C stretch (pyrimidine ring) | 1500 - 1650 |

| N-H bend (amine) | 1550 - 1650 |

| C-O stretch (methoxy) | 1000 - 1300 |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Comparative Data for Isomers

To aid in the definitive identification of this compound, it is instructive to compare its expected spectral properties with those of its well-documented isomers. The different substitution patterns will result in distinct NMR spectra, which is the most reliable way to differentiate them.

Isomeric Structures:

Caption: Structures of aminodimethoxypyrimidine isomers.

The key differentiating feature in the ¹H NMR spectra will be the chemical shift and multiplicity of the aromatic proton(s) on the pyrimidine ring. The symmetry of the 4,6-disubstituted isomers will also be evident in their simpler ¹³C NMR spectra compared to the 2,5-disubstituted isomer.

Conclusion

The structural elucidation of this compound, while currently hampered by a lack of extensive published experimental data, can be approached systematically using a combination of modern analytical techniques. This guide provides the known physicochemical properties and predicted spectral data for the target compound. Furthermore, by presenting detailed experimental protocols and a comparative framework with its isomers, it offers a valuable resource for researchers working on the synthesis and characterization of pyrimidine derivatives. As new research becomes available, the experimental data for this compound can be integrated into the framework presented here to provide a more complete picture of its structural characteristics.

References

Spectroscopic Data for 2,5-Dimethoxypyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 2,5-Dimethoxypyrimidin-4-amine (CAS No. 6960-17-4). Due to the limited availability of public experimental data, this document focuses on predicted mass spectrometry data and outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Amino-2,5-dimethoxypyrimidine |

| CAS Number | 6960-17-4 |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| Appearance | White to light yellow crystalline powder.[1] |

| Melting Point | 180-181 °C |

Spectroscopic Data

Extensive searches for experimental NMR and IR data for this compound did not yield specific, publicly available spectra. Commercial suppliers may possess this data, but it is not readily accessible in scientific literature or open-access databases. However, predicted mass spectrometry data is available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. The predicted mass spectral data for this compound suggests several possible adducts that may be observed.

| Adduct | Predicted m/z |

| [M+H]⁺ | 156.07675 |

| [M+Na]⁺ | 178.05869 |

| [M-H]⁻ | 154.06219 |

| [M+NH₄]⁺ | 173.10329 |

| [M+K]⁺ | 194.03263 |

| [M]⁺ | 155.06892 |

Data sourced from predicted values.

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Vortex or sonicate if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the chosen solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp signals.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Acquire a proton-decoupled one-dimensional ¹³C spectrum.

-

Further structural elucidation can be achieved using 2D NMR techniques such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine proton-carbon connectivities.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

-

Sample Preparation:

-

Place a small, representative sample of solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the instrument's pressure arm.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument's software will automatically subtract the background to produce the final IR spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be infused directly into the mass spectrometer or introduced via liquid chromatography (LC-MS).

-

-

Instrument Setup:

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

The resulting spectrum will show the mass-to-charge ratios of the parent ion and any fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Solubility profile of 2,5-Dimethoxypyrimidin-4-amine in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2,5-Dimethoxypyrimidin-4-amine. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing detailed, state-of-the-art experimental protocols for determining its solubility in various organic solvents. Furthermore, a logical workflow for solubility determination is presented.

Introduction

This compound is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility in a range of organic solvents is a critical first step in its development as a potential therapeutic agent. Solubility data is essential for designing appropriate formulations, purification strategies, and for conducting various in vitro and in vivo studies. This guide offers the foundational methodologies required to generate such crucial data.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported. To facilitate comparison and data recording during experimental work, the following table provides a structured format for documenting solubility measurements.

Table 1: Illustrative Solubility Data Table for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Methanol | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |

| Ethanol | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |

| Acetone | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |

| Acetonitrile | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |

Experimental Protocols

The determination of solubility can be approached through several methods, with the choice of method often depending on the desired accuracy, throughput, and the stage of drug development. The following are detailed protocols for commonly employed methods.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

High-Throughput Kinetic Solubility Assay

This method is often used in early drug discovery for rapid screening of a large number of compounds.

Objective: To rapidly estimate the solubility of this compound in an aqueous-organic co-solvent system.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer or organic solvent of interest

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or turbidimetry

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

In a 96-well plate, add the aqueous buffer or organic solvent.

-

Add a small volume of the DMSO stock solution to the wells to initiate precipitation.

-

Serially dilute the compound across the plate.

-

Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity or light scattering of each well using a plate reader.

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of this compound.

2,5-Dimethoxypyrimidin-4-amine: An Obscure Isomer in the Landscape of Aminopyrimidines

While a comprehensive historical record and detailed experimental data for 2,5-Dimethoxypyrimidin-4-amine remain elusive in readily available scientific literature, an examination of its chemical properties and the synthesis of related isomers can provide valuable insights for researchers and drug development professionals. This technical guide consolidates the known physicochemical data for this compound and explores potential synthetic strategies based on the well-documented chemistry of its isomers.

Physicochemical Properties

Limited data is available for the specific physicochemical properties of this compound. The following table summarizes the key known values.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | ChemScene |

| Molecular Weight | 155.15 g/mol | ChemScene |

| Melting Point | 180-181 °C | ECHEMI[1] |

| Boiling Point (Predicted) | 316.2 ± 45.0 °C | ECHEMI[1] |

| Density (Predicted) | 1.229 ± 0.06 g/cm³ | ECHEMI[1] |

| pKa (Predicted) | 5.06 ± 0.10 | - |

| Appearance | White to light yellow crystalline powder | ECHEMI[1] |

Historical Context and Discovery

The specific discovery and detailed historical development of this compound are not well-documented in publicly accessible scientific databases and literature. The focus of synthetic and medicinal chemistry has largely been on its structural isomers, such as 2-amino-4,6-dimethoxypyrimidine and 4-amino-2,6-dimethoxypyrimidine, which are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The general history of pyrimidine chemistry dates back to the 19th century, with significant advancements in synthesis and understanding of their biological roles throughout the 20th century. However, the specific timeline and key contributors to the first synthesis of the 2,5-dimethoxy-4-amino isomer are not readily traceable.

Potential Synthetic Pathways

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, logical synthetic routes can be inferred from the established chemistry of pyrimidine derivatives. A plausible approach would involve the construction of the pyrimidine ring followed by the introduction of the methoxy and amino groups at the desired positions.

A generalized synthetic workflow is proposed below. It is important to note that this is a theoretical pathway and would require experimental validation and optimization.

Caption: A potential synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research on the biological effects of aminopyrimidines is extensive, with various derivatives exhibiting a wide range of activities, including but not limited to, kinase inhibition, antimicrobial effects, and modulation of G-protein coupled receptors.

Given the structural similarity to other biologically active pyrimidines, it is plausible that this compound could interact with various biological targets. However, without experimental data, any discussion of its potential pharmacological profile would be purely speculative.

The diagram below illustrates a generalized signaling pathway often associated with pyrimidine-based kinase inhibitors, a common class of drugs in oncology. This is for illustrative purposes only and does not imply any known activity of this compound.

Caption: A generalized kinase signaling pathway potentially targeted by pyrimidine inhibitors.

Conclusion and Future Directions

This compound represents a sparsely explored area within the vast field of pyrimidine chemistry. While its fundamental physicochemical properties are partially documented, a significant gap exists in the understanding of its synthesis, historical context, and biological function. Future research efforts could focus on developing and documenting a reliable synthetic protocol for this isomer. Subsequent screening against various biological targets could then unveil potential therapeutic applications, adding a new dimension to the already rich pharmacology of aminopyrimidines. The lack of current data presents a clear opportunity for novel discovery in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 2,5-Dimethoxypyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxypyrimidin-4-amine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are of significant interest in medicinal chemistry and drug development due to their presence in nucleic acids and their versatile biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, properties, and known applications as a chemical intermediate.

Chemical Identity and Synonyms

A clear identification of a chemical entity is crucial for research and development. This compound is known by several alternative names and identifiers, which are summarized below for clarity and to facilitate literature searches.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 6960-17-4[1][2] |

| Synonyms | 4-Pyrimidinamine, 2,5-dimethoxy-[2] |

| Pyrimidine, 4-amino-2,5-dimethoxy-[2] | |

| 4-Amino-2,5-dimethoxypyrimidine[2] | |

| NSC 69792[2] | |

| 2,5-diMethoxy-4-PyriMidinaMine[1] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in experimental settings. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | [1][2] |

| Molecular Weight | 155.15 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 180-181 °C | ECHEMI |

| SMILES | NC1=NC(OC)=NC=C1OC | [1] |

Experimental Applications

Currently, the primary documented application of this compound is as a chemical intermediate in the synthesis of more complex molecules. Limited experimental data is available for this compound directly.

Role as a Pharmaceutical Intermediate

This compound is categorized as a pharmaceutical intermediate.[2] This suggests its utility as a building block in the synthesis of active pharmaceutical ingredients (APIs). The pyrimidine scaffold is a common feature in many approved drugs, and substituted pyrimidines like this one are valuable precursors.

Synthesis of a Triazolopyrimidine Derivative

One specific application is its use in the synthesis of 2-amino-5,8-dimethoxy[3][4][5]triazolo[4,3-c]pyrimidine. While the full detailed experimental protocol is not publicly available, the reaction conditions have been described.

Experimental Workflow: Synthesis of 2-amino-5,8-dimethoxy[3][4][5]triazolo[4,3-c]pyrimidine

Caption: Synthetic pathway utilizing this compound.

Biological Activity and Future Directions

There is currently a lack of publicly available data on the specific biological activity or mechanism of action of this compound itself. Its structural similarity to other biologically active pyrimidines suggests potential for further investigation. Researchers in drug discovery may consider this compound as a scaffold for the development of novel therapeutics, particularly in areas where pyrimidine derivatives have shown promise, such as oncology and virology.

Given its role as an intermediate, future research could focus on synthesizing a library of derivatives from this compound and screening them for various biological activities. This could unveil novel pharmacological properties and expand the utility of this compound beyond its current application as a synthetic building block.

Conclusion

This compound is a well-characterized chemical intermediate with established physicochemical properties. While direct biological data is scarce, its application in the synthesis of more complex heterocyclic systems highlights its importance for medicinal chemists and drug development professionals. Further exploration of its biological properties could open new avenues for therapeutic innovation.

References

An In-depth Technical Guide on the Reactivity and Chemical Stability of 2,5-Dimethoxypyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity and chemical stability of 2,5-Dimethoxypyrimidin-4-amine, a heterocyclic amine of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for this compound, this guide extrapolates information from structurally similar aminopyrimidine derivatives and established principles of chemical degradation. It outlines the expected reactivity towards various chemical agents and predicts its stability under forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermolysis. Standardized experimental protocols for assessing chemical stability are provided as templates for future laboratory studies. This document aims to be a valuable resource for researchers and developers working with this compound, enabling a proactive approach to formulation development, stability-indicating analytical method development, and prediction of potential degradation pathways.

Introduction

This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development. The pyrimidine scaffold is a key structural motif in numerous biologically active compounds, including several approved drugs. The amino and methoxy substituents on the pyrimidine ring are expected to significantly influence the molecule's physicochemical properties, reactivity, and metabolic fate. A thorough understanding of its chemical stability and reactivity profile is crucial for its development as a potential active pharmaceutical ingredient (API). This guide will delve into the predicted chemical behavior of this compound, providing a framework for its handling, formulation, and analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are essential for predicting its solubility, permeability, and potential for intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O₂ | ChemScene |

| Molecular Weight | 155.15 g/mol | ChemScene |

| Appearance | White to light yellow crystalline powder | ECHEMI |

| Melting Point | 180-181 °C | ECHEMI |

| Predicted LogP | 0.076 | ChemScene |

| Topological Polar Surface Area (TPSA) | 70.26 Ų | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 5 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

Predicted Chemical Reactivity

The reactivity of this compound is dictated by the electron-deficient nature of the pyrimidine ring and the electronic effects of the amino and methoxy substituents.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups and bearing a good leaving group. While methoxy groups are not excellent leaving groups, SNAr reactions can occur under forcing conditions. The amino group at position 4 and the methoxy group at position 2 are expected to be the most likely sites for nucleophilic displacement.

Electrophilic Attack

The amino group at the 4-position is a primary amine and is therefore susceptible to reactions with electrophiles. These reactions could include acylation, alkylation, and Schiff base formation with aldehydes and ketones. The pyrimidine ring itself is generally resistant to electrophilic aromatic substitution due to its electron-deficient character.

Reactions of Methoxy Groups

The methoxy groups at the 2- and 5-positions can be cleaved under strong acidic conditions, such as with hydrobromic acid or boron tribromide, to yield the corresponding hydroxypyrimidines.

Chemical Stability and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[1] The following sections outline the predicted stability of this compound under various stress conditions.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. The stability of this compound is expected to be pH-dependent.

-

Acidic Conditions: Under strong acidic conditions, hydrolysis of the methoxy groups to the corresponding hydroxyl groups is a potential degradation pathway. The exocyclic amino group may also be susceptible to hydrolysis, although this is generally less facile.[2]

-

Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

-

Basic Conditions: In alkaline solutions, the rate of hydrolysis of aminopyrimidines can be significant, potentially leading to the formation of the corresponding hydroxypyrimidine.[3]

Table 2: Predicted Hydrolytic Degradation of this compound

| Condition | Predicted Degradation Products | Predicted Rate of Degradation |

| 0.1 M HCl, 60 °C | 4-Amino-5-methoxy-pyrimidin-2-ol, 4-Amino-2-methoxy-pyrimidin-5-ol | Moderate to High |

| pH 7 Buffer, 60 °C | Minimal degradation expected | Low |

| 0.1 M NaOH, 60 °C | 4-Amino-5-methoxy-pyrimidin-2-ol | Moderate |

Oxidative Stability

Oxidative degradation can be initiated by exposure to oxygen, peroxides, or metal ions. The pyrimidine ring and the amino group are potential sites of oxidation.

-

Hydrogen Peroxide: Treatment with hydrogen peroxide could lead to the formation of N-oxides or hydroxylation of the pyrimidine ring.[4]

-

Atmospheric Oxygen: While generally more stable, prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, could lead to gradual degradation.

Table 3: Predicted Oxidative Degradation of this compound

| Condition | Predicted Degradation Products |

| 3% H₂O₂, RT | N-oxides, Hydroxylated pyrimidines |

| Atmospheric O₂, light | Various oxidation products |

Photostability

Many heterocyclic compounds are susceptible to photodegradation. Exposure to UV or visible light can lead to the formation of photoproducts. The photostability of pyrimidine derivatives can be influenced by the substituents and the solvent.[5]

Table 4: Predicted Photolytic Degradation of this compound

| Condition | Predicted Degradation Products |

| ICH Q1B Option 1 or 2 | Photodimers, ring-opened products, or other photoproducts |

Thermal Stability

Thermal degradation is assessed by exposing the solid or solution of the compound to elevated temperatures. The melting point of 180-181 °C suggests good thermal stability in the solid state. At higher temperatures, decomposition is expected, potentially involving the loss of the methoxy and amino groups.[6]

Table 5: Predicted Thermal Degradation of this compound

| Condition | Predicted Degradation Products |

| 80 °C, solid state | Minimal degradation expected |

| >180 °C, solid state | Decomposition products |

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies on this compound. These should be adapted and optimized based on preliminary experimental findings.

General Procedure for Forced Degradation

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 60°C for a specified time.

-

Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Heat at 60°C for a specified time.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3%. Keep at room temperature for a specified time.

-

Thermal Degradation (Solution): Heat the stock solution at 80°C for a specified time.

-

Thermal Degradation (Solid): Place the solid compound in a controlled temperature oven at 80°C for a specified time.

-

Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method is generally suitable for the analysis of aminopyrimidine derivatives.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its degradation products.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[7]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the chemical stability of a new chemical entity like this compound.

Caption: Experimental workflow for chemical stability assessment.

Predicted Reactivity Pathway

The following diagram illustrates a plausible nucleophilic aromatic substitution reaction at the 2-position of the pyrimidine ring, a representative reaction for this class of compounds.

Caption: Predicted nucleophilic aromatic substitution pathway.

Conclusion

While specific experimental data on the reactivity and chemical stability of this compound is currently limited, this technical guide provides a robust predictive framework based on the known chemistry of related aminopyrimidine systems. The compound is anticipated to be susceptible to degradation under strong acidic, basic, and oxidative conditions, as well as upon exposure to light. The provided experimental protocols offer a starting point for systematic forced degradation studies, which are essential for the development of stable formulations and validated analytical methods. Further experimental investigation is necessary to confirm these predictions and to fully elucidate the degradation pathways and kinetics of this promising molecule.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Antioxidative effects of purine bases on hydrogen peroxide oxidation of pyrimidine bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

A Proposed Quantum Chemical Investigation of 2,5-Dimethoxypyrimidin-4-amine: A Technical Whitepaper for Drug Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine derivatives are a cornerstone in the development of a wide array of pharmaceuticals, exhibiting diverse biological activities. The structural and electronic properties of these molecules are key determinants of their therapeutic efficacy and interaction with biological targets. 2,5-Dimethoxypyrimidin-4-amine, with its distinct substitution pattern, presents an interesting candidate for further investigation. Quantum chemical calculations offer a powerful, non-empirical approach to elucidating the fundamental physicochemical properties of such molecules, providing insights that are often challenging to obtain through experimental means alone.[5] This proposed study aims to construct a detailed theoretical profile of this compound to aid in its potential development as a therapeutic agent.

Proposed Computational Methodology

The following section details the proposed theoretical protocols for the comprehensive quantum chemical analysis of this compound. These methods are selected to provide a balance of computational accuracy and efficiency, based on successful applications to analogous molecular systems.[3][4][6]

Geometry Optimization and Vibrational Analysis

The initial step in the theoretical investigation involves determining the most stable three-dimensional conformation of this compound.

Protocol:

-

Initial Structure Generation: A 3D model of the molecule will be constructed using standard bond lengths and angles.

-

Geometry Optimization: The initial structure will be optimized to its ground state energy minimum using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.[4]

-

Frequency Calculation: A vibrational frequency analysis will be performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies will be used to predict the theoretical FT-IR and FT-Raman spectra of the molecule.

Electronic Properties and Frontier Molecular Orbital Analysis

Understanding the electronic structure is crucial for predicting the molecule's reactivity and kinetic stability.

Protocol:

-

HOMO-LUMO Energy Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated from the optimized structure.

-

Energy Gap Determination: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) will be determined. A smaller energy gap generally indicates higher chemical reactivity.[3][6]

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Spectroscopic Simulation

The theoretical prediction of spectroscopic data provides a valuable comparison for experimental characterization.

Protocol:

-

NMR Spectroscopy: 1H and 13C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory.[4]

-

UV-Vis Spectroscopy: The electronic absorption spectrum will be simulated using Time-Dependent DFT (TD-DFT) calculations to predict the absorption maxima (λmax) and corresponding electronic transitions.

Anticipated Data Presentation

All quantitative data generated from the proposed calculations will be summarized in structured tables for clarity and ease of comparison.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.15 g/mol |

| Exact Mass | 155.0695 Da |

| Topological Polar Surface Area | 70.3 Ų |

| XLogP3 | 0.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

Table 2: Predicted Electronic Properties of this compound

| Parameter | Predicted Value (eV) |

|---|---|

| EHOMO | Value to be calculated |

| ELUMO | Value to be calculated |

| Energy Gap (ΔE) | Value to be calculated |

| Ionization Potential (I) | Value to be calculated |

| Electron Affinity (A) | Value to be calculated |

| Global Hardness (η) | Value to be calculated |

| Global Softness (S) | Value to be calculated |

| Electronegativity (χ) | Value to be calculated |

| Chemical Potential (μ) | Value to be calculated |

| Electrophilicity Index (ω) | Value to be calculated |

Table 3: Predicted Selected Optimized Geometrical Parameters for this compound

| Bond/Angle/Dihedral | Predicted Value (Å/°) |

|---|---|

| C2-N1 | Value to be calculated |

| C5-C6 | Value to be calculated |

| N1-C2-N3 | Value to be calculated |

| C4-N(amine)-H | Value to be calculated |

| C4-C5-O(methoxy)-C(methyl) | Value to be calculated |

Visualization of Computational Workflows and Potential Biological Interactions

Diagrams created using the DOT language provide a clear visual representation of the proposed methodologies and potential biological relevance.

Caption: A flowchart of the proposed quantum chemical calculations.

While the specific biological targets of this compound are unknown, pyrimidine derivatives are known to interact with various signaling pathways, often as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a pyrimidine-based inhibitor might act.

Caption: A potential mechanism of action for a pyrimidine-based inhibitor.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the quantum chemical characterization of this compound. The proposed DFT calculations will provide valuable data on the molecule's geometry, vibrational modes, electronic structure, and spectroscopic properties. This information is fundamental for understanding its chemical behavior and will serve as a critical foundation for future experimental studies and its potential development in medicinal chemistry. The presented methodologies and data structures provide a clear roadmap for researchers and scientists interested in exploring the therapeutic potential of this and related pyrimidine derivatives.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PlumX [plu.mx]

- 5. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02694E [pubs.rsc.org]

Initial Biological Screening of 2,5-Dimethoxypyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The aminopyrimidine scaffold, in particular, is a privileged structure found in numerous therapeutic agents, including kinase inhibitors and antimicrobial agents. This technical guide outlines a proposed initial biological screening cascade for the novel compound, 2,5-Dimethoxypyrimidin-4-amine. Due to a lack of direct experimental data for this specific molecule in publicly available literature, this document provides a comprehensive, evidence-based framework for its preliminary evaluation. The proposed screening strategy is based on the known biological activities of structurally related aminopyrimidine analogs, which have demonstrated potential as anticancer, kinase-inhibiting, and dihydrofolate reductase-inhibiting agents.

This guide offers detailed experimental protocols for an initial cytotoxicity assessment, followed by targeted enzymatic assays. It also includes templates for data presentation and visualizations to aid in the logical progression of the screening process.

Proposed Initial Screening Workflow

The initial biological evaluation of this compound should commence with a general cytotoxicity screen to assess its impact on cell viability. A positive hit in this assay would warrant further investigation into more specific mechanisms of action. Based on the activities of structurally similar pyrimidine derivatives, subsequent screening is proposed to investigate its potential as a kinase inhibitor and a dihydrofolate reductase (DHFR) inhibitor.

Figure 1: Proposed experimental workflow for the initial biological screening of this compound.

Data Presentation

Quantitative data from the proposed assays should be meticulously documented to allow for clear interpretation and comparison. The following tables serve as templates for recording the results.

Table 1: In Vitro Cytotoxicity Data

| Cancer Cell Line | Tissue of Origin | GI50 (µM) |

| MCF-7 | Breast | |

| A549 | Lung | |

| HCT116 | Colon | |

| PC-3 | Prostate | |

| User-defined |

*GI50: Concentration required to inhibit cell growth by 50%.

Table 2: Kinase Inhibitory Activity

| Kinase Target | IC50 (µM) |

| EGFR | |

| VEGFR2 | |

| SRC | |

| PLK4 | |

| User-defined |

*IC50: Concentration required to inhibit enzyme activity by 50%.

Table 3: Dihydrofolate Reductase (DHFR) Inhibitory Activity

| Enzyme Source | IC50 (µM) |

| Human DHFR | |

| Bacterial DHFR |

*IC50: Concentration required to inhibit enzyme activity by 50%.

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the test compound on the viability and proliferation of cancer cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of the test compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR2)

-

Kinase-specific peptide substrate

-

ATP

-

This compound (in DMSO)

-

Known kinase inhibitor (positive control)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound, vehicle control (DMSO), and positive control to the wells of the 384-well plate.

-

Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer. Add this mixture to the wells.

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This assay determines the inhibitory effect of the test compound on DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Recombinant human DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

This compound (in DMSO)

-

Methotrexate (positive control)

-

DHFR assay buffer

-

96-well UV-transparent plate

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare working solutions of DHF and NADPH in the assay buffer.

-

Assay Plate Preparation: To each well, add the assay buffer, the test compound at various concentrations, and the DHFR enzyme. Include vehicle control (DMSO) and positive control (methotrexate) wells.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Add the DHF and NADPH solution to each well to start the reaction.

-

Data Acquisition: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.

-

Data Analysis: Determine the rate of NADPH consumption (decrease in absorbance over time). Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Hypothetical Signaling Pathway

Given that many pyrimidine derivatives act as kinase inhibitors, this compound could potentially interfere with a cellular signaling pathway regulated by a kinase. The following diagram illustrates a hypothetical scenario where the compound inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling.

Figure 2: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Disclaimer: This document provides a proposed framework for the initial biological screening of this compound and is intended for research purposes only. The protocols and suggested assays are based on the activities of structurally related compounds and may require optimization for this specific molecule. All laboratory work should be conducted in accordance with institutional safety guidelines.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dimethoxypyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,5-Dimethoxypyrimidin-4-amine, a potentially valuable building block in medicinal chemistry and drug development. While a direct synthesis from malononitrile is not readily achievable due to challenges in C-5 functionalization, a robust and well-documented multi-step synthetic pathway is presented. This route commences with the formation of a 5-methoxypyrimidine core, followed by chlorination and subsequent regioselective amination and methoxylation. The protocols provided are based on established chemical principles and analogous transformations reported in the scientific literature.

Introduction